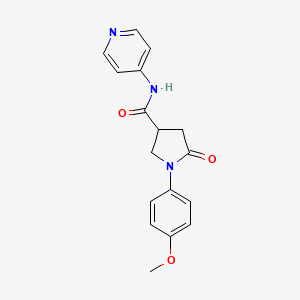![molecular formula C17H27ClN2O4 B4404476 4-Methyl-1-[2-[2-(5-methyl-2-nitrophenoxy)ethoxy]ethyl]piperidine;hydrochloride](/img/structure/B4404476.png)
4-Methyl-1-[2-[2-(5-methyl-2-nitrophenoxy)ethoxy]ethyl]piperidine;hydrochloride
Overview
Description
4-Methyl-1-[2-[2-(5-methyl-2-nitrophenoxy)ethoxy]ethyl]piperidine;hydrochloride is a complex organic compound with a unique structure that includes a piperidine ring, nitrophenoxy group, and ethoxyethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-[2-[2-(5-methyl-2-nitrophenoxy)ethoxy]ethyl]piperidine;hydrochloride typically involves multiple steps, including the formation of the piperidine ring, the introduction of the nitrophenoxy group, and the attachment of the ethoxyethyl chain. Common synthetic routes may involve:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Nitrophenoxy Group: This step may involve nitration reactions followed by etherification to attach the nitrophenoxy group to the ethoxyethyl chain.
Attachment of the Ethoxyethyl Chain: This can be done through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1-[2-[2-(5-methyl-2-nitrophenoxy)ethoxy]ethyl]piperidine;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The nitrophenoxy group can be oxidized under appropriate conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Products may include nitro derivatives or carboxylic acids.
Reduction: Products may include amine derivatives.
Substitution: Products may include various substituted piperidine derivatives.
Scientific Research Applications
4-Methyl-1-[2-[2-(5-methyl-2-nitrophenoxy)ethoxy]ethyl]piperidine;hydrochloride has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for potential therapeutic effects or as a precursor for drug development.
Industry: Used in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 4-Methyl-1-[2-[2-(5-methyl-2-nitrophenoxy)ethoxy]ethyl]piperidine;hydrochloride involves its interaction with specific molecular targets and pathways. The nitrophenoxy group may interact with enzymes or receptors, leading to modulation of biological activity. The piperidine ring can also play a role in binding to target molecules, influencing the compound’s overall effect.
Comparison with Similar Compounds
Similar Compounds
- 4-[4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy]butyric acid
- 1-(2-(2-(4-Nitrophenoxy)ethoxy)ethyl)piperidine
Uniqueness
4-Methyl-1-[2-[2-(5-methyl-2-nitrophenoxy)ethoxy]ethyl]piperidine;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-methyl-1-[2-[2-(5-methyl-2-nitrophenoxy)ethoxy]ethyl]piperidine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O4.ClH/c1-14-5-7-18(8-6-14)9-10-22-11-12-23-17-13-15(2)3-4-16(17)19(20)21;/h3-4,13-14H,5-12H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILXCDWBLNALDJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCOCCOC2=C(C=CC(=C2)C)[N+](=O)[O-].Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[3-Methoxy-4-(4-piperidin-1-ylbutoxy)phenyl]ethanone;hydrochloride](/img/structure/B4404412.png)
![4-[3-(4-Propoxyphenoxy)propyl]morpholine;hydrochloride](/img/structure/B4404423.png)
![Methyl 4-[5-[(prop-2-enylamino)methyl]furan-2-yl]benzoate;hydrochloride](/img/structure/B4404438.png)
![N-[2-(cyclohexylthio)ethyl]-4-[(ethylsulfonyl)amino]benzamide](/img/structure/B4404441.png)
![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]propanamide](/img/structure/B4404445.png)
![2-[4-(acetylamino)phenoxy]-N-[(4-methylphenyl)(phenyl)methyl]acetamide](/img/structure/B4404451.png)
![5-[4-(allyloxy)phenyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B4404460.png)
![N-(tert-butyl)-2-{[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B4404461.png)

![2-[(1-methyl-1H-imidazol-2-yl)thio]-N-(4-methyl-3-nitrophenyl)acetamide](/img/structure/B4404491.png)
![3-bromo-N-{2-[(2-methyl-1-piperidinyl)carbonyl]phenyl}benzamide](/img/structure/B4404494.png)
![N-(3-chloro-6-hydroxy-5-isopropyl-2-methylbenzyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B4404498.png)
